

# A Head-to-Head Comparison of Novel Glutaminase Inhibitors: Telaglenastat vs. Sirpiglenastat

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## Compound of Interest

Compound Name: *Glutaminase-IN-1*

Cat. No.: *B2592131*

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The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate, which fuels cellular growth and proliferation. This dependency has led to the development of novel glutaminase inhibitors aimed at disrupting this crucial nutrient supply. This guide provides a detailed head-to-head comparison of two leading novel glutaminase inhibitors, Telaglenastat (CB-839) and Sirpiglenastat (DRP-104), summarizing their mechanisms of action, preclinical efficacy, and clinical safety profiles based on available experimental data.

## Mechanism of Action

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2] It specifically targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against glutaminase 2 (GLS2).[3][4] By binding to an allosteric site on the GLS1 tetramer, Telaglenastat prevents the conformational changes necessary for enzymatic activity, thereby blocking the conversion of glutamine to glutamate.[2][5] This leads to a depletion of downstream metabolites essential for the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.[6][7]

Sirpiglenastat (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).<sup>[8]</sup> DRP-104 is designed to be inactive systemically and is preferentially converted to its active form, DON, within the tumor microenvironment.<sup>[8]</sup> DON, a glutamine mimic, irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate, not limited to GLS1. This broad antagonism of glutamine metabolism disrupts multiple metabolic pathways crucial for cancer cell survival and proliferation.<sup>[8][9]</sup>

## Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of Telaglenastat and Sirpiglenastat are limited. The following tables summarize available data from separate studies to provide a comparative perspective on their in vitro and in vivo activities.

### Table 1: In Vitro Anti-proliferative Activity (IC<sub>50</sub>)

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Telaglenastat (CB-839)	HCC1806	Triple-Negative Breast Cancer	49	[4]
MDA-MB-231	Triple-Negative Breast Cancer	26	[4]	
A549	Non-Small Cell Lung Cancer	26	[3]	
Caki-1	Renal Cell Carcinoma	40	[3]	
CAL-27	Head and Neck Squamous Cell Carcinoma	10.9	[10]	
HN5	Head and Neck Squamous Cell Carcinoma	13.7	[10]	
FaDu	Head and Neck Squamous Cell Carcinoma	7.4	[10]	
Sirpiglenastat (DRP-104)	Data not available in a comparable format			

Note: IC50 values for Sirpiglenastat are not directly comparable as it is a prodrug and its in vitro activity is dependent on its conversion to DON.

## Table 2: In Vivo Tumor Growth Inhibition (TGI)

Compound	Xenograft/Syngeneic Model	Cancer Type	Dosing	TGI (%)	Reference
Telaglenastat (CB-839)	Patient-Derived Xenograft	Triple-Negative Breast Cancer	200 mg/kg, p.o., BID	61	<a href="#">[4]</a>
Caki-1 Xenograft	Renal Cell Carcinoma	200 mg/kg, p.o., BID	Not specified, significant reduction	<a href="#">[11]</a>	
CAL-27 Xenograft	Head and Neck Squamous Cell Carcinoma	200 mg/kg, p.o., BID	~66 (vs. vehicle)	<a href="#">[10]</a>	
Sirpiglenastat (DRP-104)	MC38 Syngeneic	Colon Carcinoma	0.5 mg/kg, s.c., QD	96-101	<a href="#">[12]</a>
CT26 Syngeneic	Colon Carcinoma	0.5 mg/kg, s.c., QD	90	<a href="#">[1]</a>	
3605 T1 GEMM	Lung Adenocarcinoma	1-3 mg/kg, s.c., QD	≥80	<a href="#">[9]</a>	
1969b GEMM	Lung Adenocarcinoma	1-3 mg/kg, s.c., QD	≥80	<a href="#">[9]</a>	

Note: The experimental models, dosing regimens, and methods for calculating TGI differ between studies, making a direct comparison of efficacy challenging.

## Clinical Trial Data: Safety and Efficacy

Both Telaglenastat and Sirpiglenastat have advanced into clinical trials, demonstrating manageable safety profiles and preliminary signs of anti-tumor activity.

## Table 3: Summary of Clinical Trial Findings

Compound	Phase	Cancer Types	Key Findings	Common Adverse Events	Reference
Telaglenastat (CB-839)	Phase I/II	Advanced Solid Tumors, RCC, Melanoma, NSCLC	Well-tolerated with a favorable pharmacokinetic/pharmacodynamic profile. Showed a disease control rate of 43% across expansion cohorts. In combination with everolimus in RCC, it extended progression-free survival. <a href="#">[13]</a> <a href="#">[14]</a>	Fatigue, nausea, photophobia. <a href="#">[13]</a>	<a href="#">[13]</a> <a href="#">[14]</a>
Sirpiglenastat (DRP-104)	Phase I/IIa	Advanced Solid Tumors, NSCLC	Currently ongoing. Preclinical data suggests potential for robust anti-tumor efficacy and synergy with immune checkpoint inhibitors. <a href="#">[8]</a>	Data from ongoing trials are not yet fully published.	<a href="#">[8]</a>

## Experimental Protocols

### Glutaminase Inhibition Assay (for Telaglenastat)

This protocol is adapted from studies evaluating the enzymatic inhibition of GLS1.<sup>[2]</sup>

- Reagents and Materials:
  - Recombinant human glutaminase C (rHu-GAC)
  - Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K<sub>2</sub>HPO<sub>4</sub>, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP<sup>+</sup>, 0.01% Triton X-100.
  - Glutamine solution
  - Glutamate Dehydrogenase (GDH)
  - Telaglenastat (CB-839) dissolved in DMSO
  - 96-well microplate
  - Fluorescence plate reader
- Procedure:
  - Prepare serial dilutions of Telaglenastat in DMSO.
  - In a 96-well plate, pre-mix the inhibitor with glutamine and GDH in the assay buffer.
  - Initiate the reaction by adding rHu-GAC to each well.
  - Monitor the generation of NADPH by measuring the fluorescence (Excitation: 340 nm / Emission: 460 nm) every minute for 15 minutes.
  - Calculate the initial reaction velocities from the linear portion of the progress curves.
  - Determine the IC<sub>50</sub> value by fitting the dose-response data to a four-parameter logistic equation.

## Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the anti-proliferative effects of the inhibitors.

- Reagents and Materials:
  - Cancer cell lines of interest
  - Complete cell culture medium
  - Glutaminase inhibitor (Telaglenastat or activated form of Sirpiglenastat)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
  - 96-well cell culture plates
  - Microplate reader
- Procedure:
  - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of the glutaminase inhibitor for the desired duration (e.g., 72 hours).
  - After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.



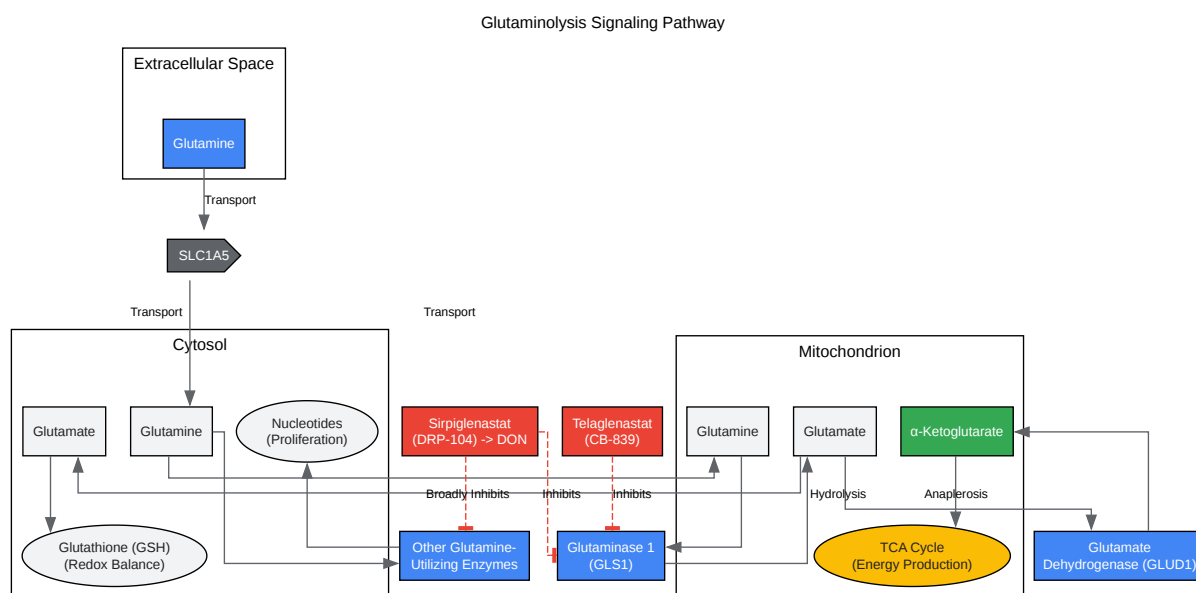
## In Vivo Tumor Growth Assessment

This protocol outlines a general procedure for evaluating the in vivo efficacy of glutaminase inhibitors in xenograft or syngeneic mouse models.

- Materials:
  - Immunocompromised or immunocompetent mice (depending on the model)
  - Cancer cells for implantation
  - Glutaminase inhibitor formulation for oral gavage or subcutaneous injection
  - Calipers for tumor measurement
- Procedure:
  - Subcutaneously implant cancer cells into the flanks of the mice.
  - Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize mice into treatment and vehicle control groups.
  - Administer the glutaminase inhibitor and vehicle according to the specified dosing schedule.
  - Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
  - Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor animal body weight and overall health throughout the study.
  - At the end of the study, calculate the tumor growth inhibition (TGI) percentage using the formula:  $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .

## Signaling Pathways and Experimental Workflows

### Glutaminolysis Signaling Pathway

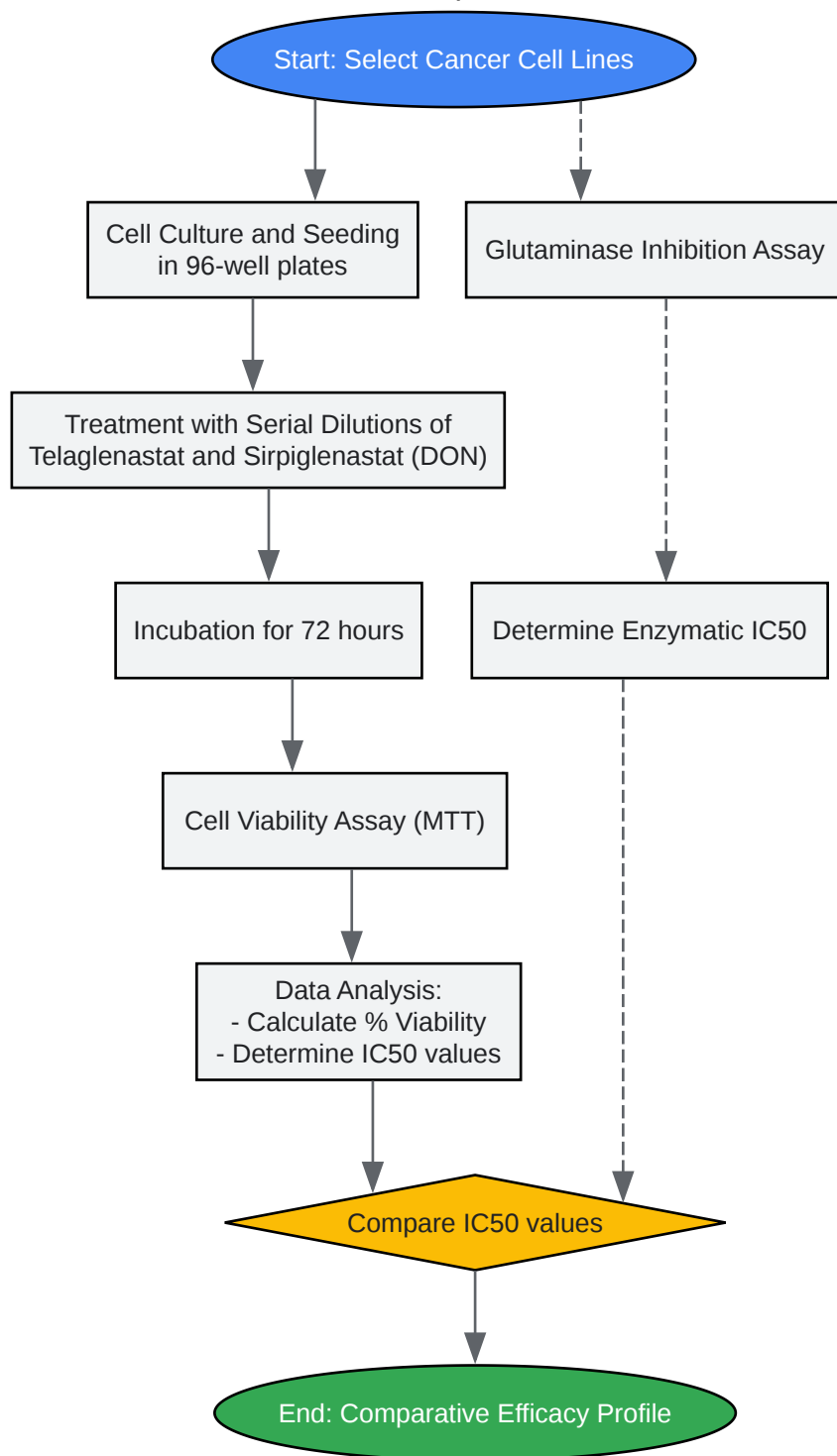


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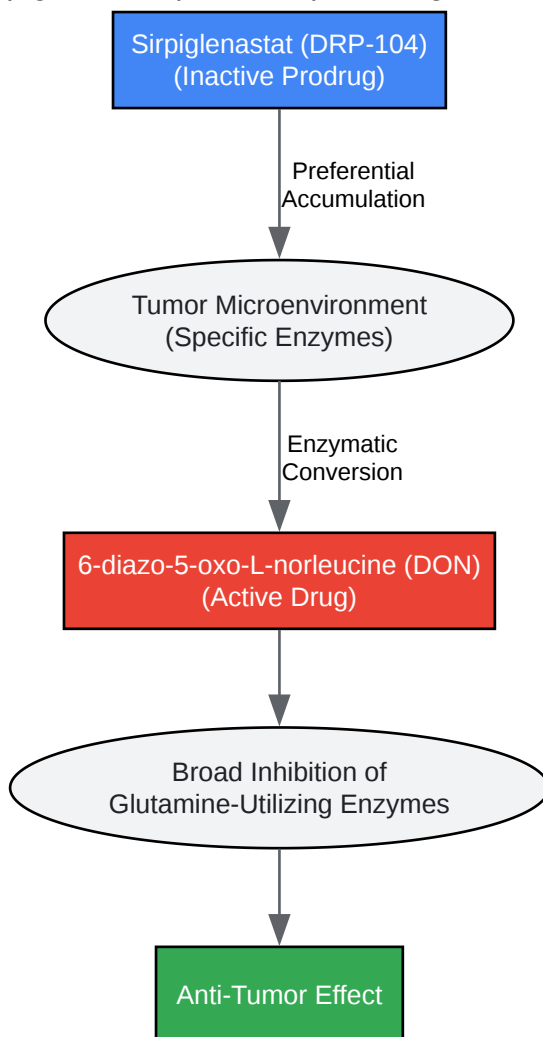
Caption: Glutaminolysis pathway and points of inhibition.

## Experimental Workflow for In Vitro Inhibitor Comparison

## In Vitro Inhibitor Comparison Workflow



## Sirpiglenastat (DRP-104) Prodrug Activation



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